molecular formula C8H12BrN3S B13576383 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine

1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine

Katalognummer: B13576383
Molekulargewicht: 262.17 g/mol
InChI-Schlüssel: YNTWXLPONZAFMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine is a compound that features a thiazole ring substituted with a bromine atom and a methyl group, along with a piperazine moiety. Thiazole rings are known for their aromaticity and diverse biological activities

Vorbereitungsmethoden

The synthesis of 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine typically involves the reaction of 5-bromo-4-methylthiazole with piperazine under specific conditions. The reaction may be carried out in the presence of a base and a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine can undergo various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity and the presence of the bromine atom contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by activating or inhibiting enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its combination of the thiazole and piperazine rings, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H12BrN3S

Molekulargewicht

262.17 g/mol

IUPAC-Name

5-bromo-4-methyl-2-piperazin-1-yl-1,3-thiazole

InChI

InChI=1S/C8H12BrN3S/c1-6-7(9)13-8(11-6)12-4-2-10-3-5-12/h10H,2-5H2,1H3

InChI-Schlüssel

YNTWXLPONZAFMI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)N2CCNCC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.